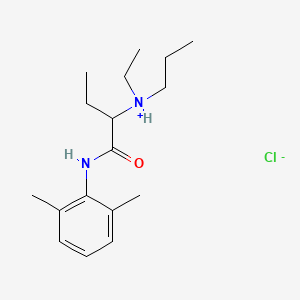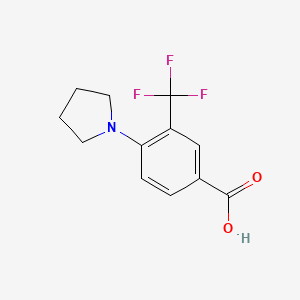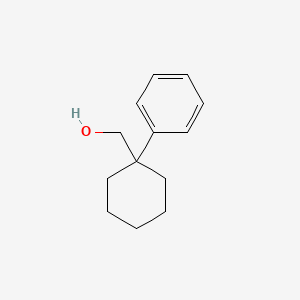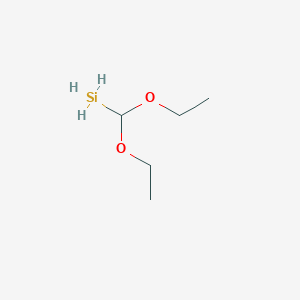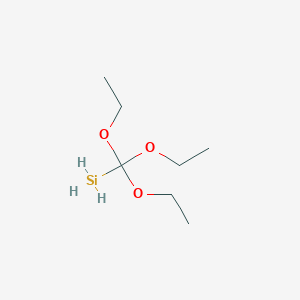
Triethoxymethylsilane
Descripción general
Descripción
Triethoxymethylsilane is an organosilicon compound with the chemical formula CH₃Si(OC₂H₅)₃. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds and as a precursor in various chemical reactions. This compound is valued for its ability to form strong bonds with silica surfaces, making it useful in a variety of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxymethylsilane is typically synthesized through the reaction of methyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{Si(OC}_2\text{H}_5\text{)}_3 + 3\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to this compound. The reaction is typically performed in the presence of a catalyst to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous feeding of methyltrichlorosilane and ethanol into a reactor, where the reaction takes place. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxymethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Hydrosilylation: this compound can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanols and heat.
Hydrosilylation: Alkenes or alkynes and a precious metal catalyst such as platinum or rhodium.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Aplicaciones Científicas De Investigación
Triethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Utilized in the modification of biological surfaces and the preparation of biocompatible materials.
Medicine: Employed in the development of drug delivery systems and medical devices.
Industry: Used in the production of coatings, adhesives, and sealants, as well as in the modification of silica surfaces for various applications.
Mecanismo De Acción
The mechanism by which Triethoxymethylsilane exerts its effects involves the formation of strong bonds with silica surfaces. The ethoxy groups in this compound hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process results in the formation of a stable, covalently bonded layer on the silica surface, which can be further modified for various applications.
Comparación Con Compuestos Similares
Triethoxymethylsilane is similar to other organosilicon compounds such as:
Methyltrimethoxysilane: CH₃Si(OCH₃)₃
Triethoxysilane: HSi(OC₂H₅)₃
Trimethoxysilane: HSi(OCH₃)₃
Uniqueness
This compound is unique in its ability to form strong bonds with silica surfaces and its versatility in various chemical reactions. Its ethoxy groups provide a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
triethoxymethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-4-8-7(11,9-5-2)10-6-3/h4-6H2,1-3,11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLYMYLJOXIVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


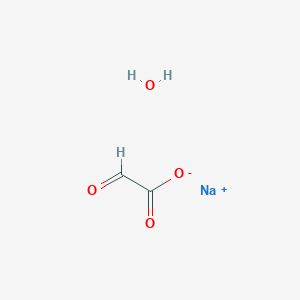
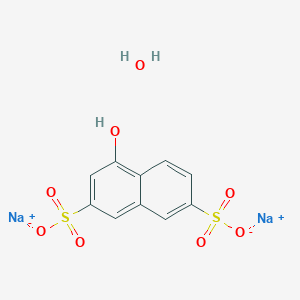
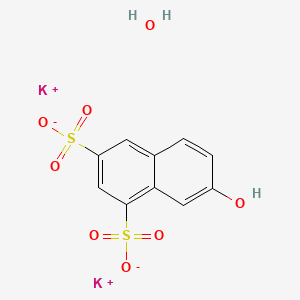
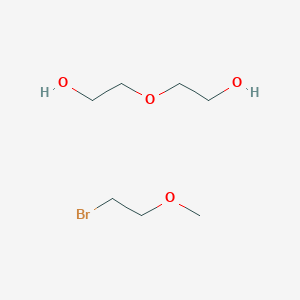
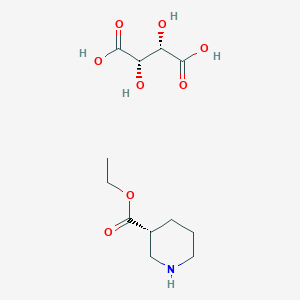
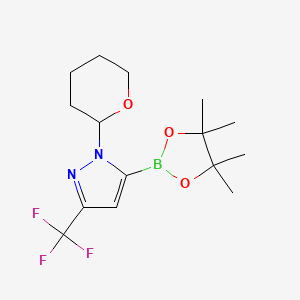

![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)
![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)
